![molecular formula C20H14 B188668 9-Phenylphenanthrene CAS No. 844-20-2](/img/structure/B188668.png)
9-Phenylphenanthrene
Overview
Description
9-Phenylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It consists of a phenanthrene core with a phenyl group attached at the ninth position. This compound is of interest due to its unique structural properties and its presence in various organic materials, including crude oils and sedimentary rock extracts .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Phenylphenanthrene involves the photocyclization of triphenylethylene. The process includes dissolving triphenylethylene in cyclohexane, adding iodine as a catalyst, and irradiating the mixture with a mercury lamp. The reaction mixture is then purified through column chromatography and recrystallized from ethanol to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar organic synthesis techniques, often scaled up for larger production. The use of photochemical reactors and efficient purification methods are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 9-Phenylphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic ring. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
Environmental Applications
1.1 Geochemical Significance
9-Phenylphenanthrene is significant in geochemical studies as it serves as a maturity indicator for organic matter. Research conducted on oil samples from the Tarim Basin in China demonstrated the distribution of phenylphenanthrenes and their isomers, including this compound, in different depositional environments. These compounds can indicate the thermal maturity of source rocks and oils, assisting in petroleum exploration and environmental assessments .
1.2 Combustion Products
The compound has been identified in combustion products, suggesting its formation during the pyrolytic carbonization of coal tar pitches. Studies indicate that phenyl-substituted polycyclic aromatic hydrocarbons like this compound are generated through reactions involving phenyl free radicals during combustion processes . This highlights its relevance in studying air pollution and the environmental impact of combustion emissions.
Medicinal Chemistry
2.1 Cytotoxicity and Antiproliferative Activity
Research has shown that derivatives of phenanthrene, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A comprehensive study revealed that certain phenanthrene derivatives displayed antiproliferative activities with IC50 values below 15 µM, indicating their potential as chemotherapeutic agents .
Table 1: Cytotoxicity of Phenanthrene Derivatives
Compound | IC50 (µM) |
---|---|
1 | >100 |
2 | 10 |
3 | 13 |
4 | 3 |
5 | 11 |
6 | 6 |
7 | 5 |
8 | 10 |
9 | >20 |
2.2 Anti-inflammatory Properties
In addition to cytotoxicity, phenanthrene derivatives have demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of reactive oxygen species (ROS) in leukocytes, suggesting their potential use in treating inflammatory diseases .
2.3 Neuroprotective Activity
The neuroprotective potential of phenanthrene derivatives is also noteworthy. Novel derivatives have shown significant antioxidant activity and acetylcholinesterase inhibitory activity, which are crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s .
Materials Science
3.1 Photophysical Properties
This compound has been studied for its photophysical properties, particularly in relation to its excited state behavior. Research indicates that it exhibits significant polar character in its triplet state, making it a candidate for applications in organic electronics and photonic devices .
Case Studies
Case Study: Cytotoxicity on Cancer Cell Lines
A study focusing on the antiproliferative effects of various phenanthrene derivatives highlighted their significant cytotoxicity against cancer cell lines, reinforcing their potential as chemotherapeutic agents .
Case Study: Microbial Degradation
Research has also explored the microbial degradation of phenanthrene by specific bacterial strains capable of utilizing it as a carbon source. This aspect not only underscores the environmental relevance of phenanthrene but also provides insights into its metabolic pathways involving various intermediates .
Mechanism of Action
The mechanism of action of 9-Phenylphenanthrene involves its interaction with various molecular targets, primarily through aromatic stacking and hydrophobic interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Phenanthrene: The parent compound without the phenyl substitution.
Phenylanthracene: Similar structure with an anthracene core.
Binaphthyl: Consists of two naphthalene units linked together.
Uniqueness: 9-Phenylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the phenyl group at the ninth position enhances its stability and alters its interaction with other molecules compared to its analogs .
Biological Activity
9-Phenylphenanthrene (9-PhP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications in environmental toxicity. This article explores the biological activity of 9-PhP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a phenanthrene backbone with a phenyl group attached at the 9-position. Its structure is pivotal in determining its biological activity, particularly its interactions with biological macromolecules.
Mutagenicity and Carcinogenicity
Research indicates that 9-PhP exhibits mutagenic properties. A study highlighted that phenanthrene derivatives, including 9-PhP, can induce mutations in various biological systems. The mutagenic activity is often linked to the formation of reactive metabolites that interact with DNA, leading to genotoxic effects .
Endocrine Disruption
9-PhP has been implicated in endocrine disruption. In zebrafish models, exposure to 9-PhP resulted in significant alterations in the expression of genes related to estrogen signaling pathways. For instance, vitellogenin (vtg) levels were significantly reduced in fish larvae exposed to 9-PhP, suggesting potential interference with endocrine functions .
Aryl Hydrocarbon Receptor (AhR) Activation
The biological effects of 9-PhP are partly mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Studies have shown that PAHs can bind to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism. This mechanism is crucial for understanding the compound's toxicological profile, as AhR activation is associated with dioxin-like toxicity .
Gene Expression Modulation
The impact of 9-PhP on gene expression has been extensively studied. In zebrafish larvae exposed to varying concentrations of 9-PhP, significant changes were observed in the mRNA levels of cytochrome P450 enzymes (CYP1A and CYP1B1), which play a critical role in the metabolism of xenobiotics. The expression ratios indicated a dose-dependent response, highlighting the compound's potential to modulate metabolic pathways .
Environmental Impact Assessment
A study conducted on sediment samples from various geological formations revealed the presence of 9-PhP alongside other phenanthrene derivatives. The analysis showed varying concentrations across different sites, suggesting that environmental exposure could lead to bioaccumulation and subsequent toxicological effects on aquatic life .
Laboratory Experiments
In laboratory settings, zebrafish were exposed to sub-lethal concentrations of 9-PhP for 48 hours. The results demonstrated significant morphological deformities and alterations in behavior, which were correlated with changes in gene expression profiles related to stress response and metabolic processes .
Table 1: Summary of Biological Effects of this compound
Properties
IUPAC Name |
9-phenylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-15(9-3-1)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGISUSKZFMBOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004675 | |
Record name | 9-Phenylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844-20-2 | |
Record name | Phenanthrene, 9-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Phenylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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